Isofagomine - 169105-89-9

Isofagomine

Catalog Number: EVT-292764
CAS Number: 169105-89-9
Molecular Formula: C6H13NO3
Molecular Weight: 147.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Isofagomine, also known as Isofagomine, is a polyhydroxylated piperidine alkaloid originally isolated from the bacterium Streptomyces subrutilus []. It is classified as an iminosugar due to the nitrogen atom replacing the endocyclic oxygen found in typical sugars [, , , , ]. Its structure closely resembles glucose, differing only in the presence of a nitrogen atom instead of the oxygen atom in the ring. This structural similarity allows isofagomine to mimic the transition state of enzymatic reactions catalyzed by glycosidases, making it a potent inhibitor of these enzymes [, , , , , , , , ].

Isofagomine has garnered significant interest in scientific research due to its ability to inhibit various glycosidases, particularly β-glucosidases [, , , , , , , , ]. Its applications range from investigating fundamental enzymatic mechanisms to exploring potential therapeutic avenues for diseases like Gaucher disease and Clostridioides difficile infection [, , , , , , , ].

Source and Classification

Afegostat belongs to the class of compounds known as iminosugars, which are structural analogs of carbohydrates. Its IUPAC name is (2S,3R,4R)-2-amino-3,4-dihydroxy-1-pyrrolidinecarboxylic acid, and its chemical formula is C6H13NO3C_6H_{13}NO_3 with a molar mass of 147.174 g/mol . The compound was administered in the form of its tartrate salt, known as afegostat tartrate .

Synthesis Analysis

The synthesis of afegostat involves several key steps, primarily focusing on the construction of its pyrrolidine core. The initial synthetic pathway begins with diacetonide d-mannose, which undergoes a series of reactions including protection and deprotection steps to yield the desired iminosugar structure.

Key synthetic steps include:

  • Formation of the Pyrrolidine Ring: This is achieved through reductive amination techniques.
  • Functional Group Modifications: Various functional groups are introduced or modified during the synthesis to enhance the biological activity of the compound.
  • Purification Techniques: High-performance liquid chromatography (HPLC) is typically employed to purify the final product, ensuring high purity levels necessary for clinical applications .
Molecular Structure Analysis

Afegostat's molecular structure features a pyrrolidine ring with hydroxyl and amino groups that contribute to its biological activity. The three-dimensional conformation is crucial for its interaction with β-glucocerebrosidase. The presence of hydroxyl groups allows for hydrogen bonding with the enzyme, facilitating its mechanism of action.

The key structural characteristics include:

  • Pyrrolidine Core: Central to its function as a chaperone for misfolded enzymes.
  • Hydroxyl Groups: Positioned to interact favorably with the enzyme's active site .
Chemical Reactions Analysis

Afegostat primarily participates in enzyme-substrate interactions rather than undergoing significant chemical transformations itself. Its main reaction involves binding to the misfolded β-glucocerebrosidase enzyme, specifically targeting variants like N370S. This binding stabilizes the enzyme's conformation and enhances its catalytic activity.

The relevant reactions include:

  • Enzyme Activation: Afegostat binds to β-glucocerebrosidase, restoring its conformation and increasing its enzymatic activity by approximately threefold .
  • Competitive Inhibition: While not primarily an inhibitor, it can compete with natural substrates under certain conditions .
Mechanism of Action

The mechanism of action of afegostat centers on its role as a molecular chaperone. It selectively binds to misfolded forms of β-glucocerebrosidase, particularly those associated with Gaucher's disease mutations such as N370S. By stabilizing these misfolded proteins, afegostat promotes their proper folding and enhances their enzymatic function.

Key points in the mechanism include:

  • Selective Binding: Afegostat shows a higher affinity for misfolded variants compared to properly folded enzymes.
  • Restoration of Activity: The compound significantly increases the hydrolytic activity of β-glucocerebrosidase on glucocerebroside substrates .
Physical and Chemical Properties Analysis

Afegostat exhibits several notable physical and chemical properties:

Applications

Afegostat was primarily investigated for its therapeutic application in treating Gaucher's disease. Its role as a chaperone for β-glucocerebrosidase positions it uniquely among treatments aimed at enhancing enzyme function rather than replacing it.

Applications include:

  • Chaperone Therapy: Designed to improve enzyme function in patients with Gaucher's disease by stabilizing misfolded proteins.
  • Research Tool: Used in biochemical studies to understand enzyme folding and misfolding processes related to lysosomal storage diseases .
Introduction to Afegostat

Biochemical Classification of Afegostat (Isofagomine Tartrate)

Afegostat is chemically designated as (3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol tartrate. Its free base, isofagomine, is a synthetic iminosugar (a monosaccharide analog) characterized by a nitrogen atom replacing the anomeric carbon and a carbon atom replacing the ring oxygen of glucose. This structural mimicry allows it to bind tightly within the active site of β-glucosidases, including β-glucocerebrosidase. Key structural features include [1] [7] [4]:

  • Piperidine Core: A nitrogen-containing six-membered ring.
  • Hydroxymethyl Group: Mimicking the C6 hydroxymethyl of glucose.
  • Vicinal Diol System: Hydroxyl groups at positions C3 and C4, critical for hydrogen bonding with the enzyme's active site residues.
  • Tartrate Salt Form: Afegostat is administered as the d-tartrate salt (C~6~H~13~NO~3~ · C~4~H~6~O~6~; Molecular Weight: 297.26 g/mol) to enhance solubility and bioavailability. The tartrate counterion does not participate in the chaperone activity.

Table 1: Synthetic Pathways for Isofagomine (Afegostat Base)

Synthetic Route Starting MaterialKey StepsTotal StepsOverall Yield (%)Key Advantages/LimitationsReference Source
LevoglucosanRing-opening, nitroaldol reaction1012Early route, moderate yield [1]
D-LyxoseHenry reaction, reductive amination135Chiral pool, low yield [1]
D-Glyceraldehyde CyclohexylacetalAsymmetric synthesis827Good yield, enantioselective [1]
D-Tartaric AcidElaboration of chiral diol115Access to enantiopure product [1]
ArecolineFunctional group manipulation74 (racemic)Achiral start, requires resolution [1]
Methyl NicotinateReduction, functionalization841 (83% ee)Efficient, moderate enantioselectivity [1]
(±)-Butadiene MonoxideEnzymatic resolution, epoxidation1014 (>99% ee)High enantioselectivity [1]

The synthesis of isofagomine presented significant challenges, particularly in achieving the correct stereochemistry and efficient routes. Early methods relied on chiral pool starting materials like D-lyxose, D-arabinose, L-xylose, or D-tartaric acid, leveraging existing stereocenters but often requiring lengthy protection/deprotection sequences and resulting in low yields. Later, routes from achiral materials like arecoline, methyl nicotinate, or butadiene monoxide were developed, incorporating enzymatic or chemical resolution steps or asymmetric synthesis to control stereochemistry. The route from butadiene monoxide, involving enzymatic resolution using lipase PS and vinyl acetate, provided high enantiomeric excess (>99% ee) [1].

Biophysically, Afegostat exhibits unusual thermodynamic binding properties. Microcalorimetry studies revealed its binding to β-glucosidases is characterized by a positive ΔH° (binding enthalpy), contrasting with the negative ΔH° typically seen for inhibitors like deoxynojirimycin. This suggests binding is driven by a large positive ΔS° (entropy change), potentially related to the release of ordered water molecules upon binding or conformational changes in the enzyme. Afegostat also exhibits a very slow binding kinetics compared to other iminosugar inhibitors, indicating a complex binding mechanism, possibly involving induced fit or protonation state changes [1].

Role in Protein Misfolding Disorders: Theoretical Foundations

Afegostat's therapeutic rationale is grounded in the molecular pathology of loss-of-function disorders caused by missense mutations. In Gaucher disease, over 300 mutations in the GBA1 gene encoding β-glucocerebrosidase are known. While some are null mutations, many (e.g., N370S, L444P, F213I, G202R) are missense mutations that permit synthesis of a full-length polypeptide but disrupt the protein's native fold. These mutant enzymes retain catalytic potential but exhibit conformational instability. They are recognized as aberrant by the endoplasmic reticulum quality control machinery. This leads to inefficient trafficking, retention in the endoplasmic reticulum, and premature degradation primarily via the ubiquitin-proteasome system, drastically reducing the amount of enzyme reaching its functional site in the lysosome. Consequently, the substrate glucosylceramide accumulates, primarily in macrophages, leading to the visceral and hematological manifestations of Gaucher disease. Crucially, misfolded GBA1 variants are also implicated as major genetic risk factors for Parkinson disease, likely through disruption of α-synuclein metabolism and lysosomal-autophagic flux [8] [10].

Pharmacological chaperones like Afegostat exploit the inherent conformational plasticity of proteins. They function by binding selectively and reversibly to the unstable mutant enzyme (or residual wild-type enzyme) in the neutral pH environment of the endoplasmic reticulum or cytosol. This binding stabilizes the native-like fold or thermodynamically favors its adoption, effectively "masking" features recognized by the quality control system. The Afegostat-enzyme complex is then recognized as functional and allowed to traffic through the Golgi apparatus to the lysosome. Within the acidic environment of the lysosome (pH ~4.5-5.0), Afegostat's affinity for β-glucocerebrosidase decreases significantly due to protonation changes in both the drug and the enzyme's active site. This promotes dissociation of the chaperone, freeing the enzyme to hydrolyze accumulated glucosylceramide. The dissociated Afegostat, being a small molecule, can then diffuse out of the lysosome and be excreted. This pH-dependent binding and release cycle is critical for achieving a therapeutic window where stabilization does not lead to significant enzyme inhibition within the lysosome [5] [7] [10].

Table 2: Theoretical Foundations of Afegostat Action in Protein Misfolding Disorders

Pathological Process in LSDsConsequenceAfegostat's Pharmacological Chaperone ActionTarget Outcome
Missense GBA1 mutations (e.g., N370S)Misfolded β-glucocerebrosidase enzymeSelective binding to misfolded mutant enzymeStabilization of functional conformation
Endoplasmic Reticulum RetentionPremature degradation (ERAD/UPS)Protection from ER quality control recognitionEscape from ERAD
Inefficient Lysosomal TraffickingDeficiency of functional enzyme in lysosomeFacilitation of correct folding for M6P-independent transportEnhanced Golgi-to-lysosome trafficking (via LIMP-2)
Reduced Lysosomal Enzyme ActivityGlucosylceramide accumulation (Gaucher cells)pH-dependent release in lysosome allows substrate hydrolysisRestoration of catalytic function
Disrupted α-Synuclein Clearance (Link to Parkinson disease)Accumulation of neurotoxic α-synuclein aggregatesPotential restoration of lysosomal function & CMA (indirect)Reduced α-synuclein pathology

This mechanism targets the underlying proteostasis deficiency by increasing the functional pool of the enzyme within the lysosome, thereby reducing substrate accumulation and alleviating cellular pathology. Its success hinges on the mutant enzyme retaining sufficient residual activity when correctly folded and trafficked. The chaperone effect is mutation-specific, with Afegostat showing particular efficacy for the N370S mutation and other mutations affecting active site proximity or global stability rather than the catalytic residues themselves [5] [7] [8].

Properties

CAS Number

169105-89-9

Product Name

Afegostat

IUPAC Name

(3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

InChI

InChI=1S/C6H13NO3/c8-3-4-1-7-2-5(9)6(4)10/h4-10H,1-3H2/t4-,5-,6-/m1/s1

InChI Key

QPYJXFZUIJOGNX-HSUXUTPPSA-N

SMILES

C1C(C(C(CN1)O)O)CO

Synonyms

4-epi-isofagomine
5-hydroxymethyl-3,4-piperidinediol
iso-fagomine
isofagomine

Canonical SMILES

C1C(C(C(CN1)O)O)CO

Isomeric SMILES

C1[C@@H]([C@H]([C@@H](CN1)O)O)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.